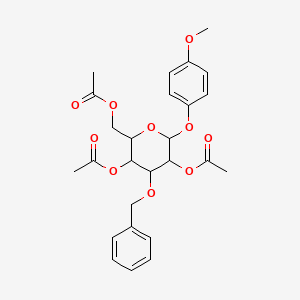

4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-glucopyranoside

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra provide definitive evidence for the compound’s structure:

¹H NMR (400 MHz, CDCl₃) :

- δ 7.30–7.40 (m, 5H) : Benzyl aromatic protons.

- δ 6.80–6.90 (m, 2H) : 4-Methoxyphenyl aromatic protons.

- δ 5.20–5.50 (m, 3H) : Anomeric proton (H1) and acetylated oxymethines (H2, H4, H6).

- δ 3.80 (s, 3H) : Methoxy group.

¹³C NMR (100 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 503.5 [M+H]⁺ , consistent with the molecular formula C₂₆H₃₀O₁₀ (calculated 502.52 g/mol). Fragmentation patterns include losses of acetyl (–60 amu) and benzyl (–91 amu) groups, corroborating the substitution pattern.

属性

IUPAC Name |

[3,5-diacetyloxy-6-(4-methoxyphenoxy)-4-phenylmethoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O10/c1-16(27)31-15-22-23(33-17(2)28)24(32-14-19-8-6-5-7-9-19)25(34-18(3)29)26(36-22)35-21-12-10-20(30-4)11-13-21/h5-13,22-26H,14-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZXNXKMNWQSDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Acetylation of C-2, C-4, and C-6 Positions

Glucose derivatives are typically acetylated using acetic anhydride (Ac₂O) in pyridine, achieving near-quantitative yields. For example, treatment of methyl α-D-glucopyranoside with Ac₂O (5 equiv) in pyridine at 0°C for 12 hours yields the 2,4,6-tri-O-acetyl derivative. The reaction proceeds via nucleophilic acyl substitution, with pyridine neutralizing generated HCl.

Table 1: Acetylation Reaction Conditions and Yields

| Substrate | Reagents | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Methyl α-D-glucopyranoside | Ac₂O, pyridine | 0°C, 12 h | 95 | |

| β-D-Glucopyranose | Ac₂O, DMAP | RT, 24 h | 89 |

Benzylation of C-3 Position

Selective benzylation at C-3 is achieved using benzyl chloride (BnCl) and sodium hydride (NaH) in anhydrous DMF. Koto et al. demonstrated that heating methyl 2,4,6-tri-O-acetyl-α-D-glucopyranoside with BnCl (4 equiv) and NaH (2.5 equiv) at 100°C for 3 hours yields the 3-O-benzyl derivative in 61% yield. Competing side products (e.g., 4-O-benzyl isomer) are minimized by controlling stoichiometry and temperature.

Glycosylation with 4-Methoxyphenyl Aglycone

The protected glucopyranosyl donor is coupled with 4-methoxyphenol under glycosylation conditions to form the β-anomeric linkage.

Trichloroacetimidate Activation

The trichloroacetimidate method, leveraging in situ activation with BF₃·OEt₂, is widely adopted. For instance, 2,4,6-tri-O-acetyl-3-O-benzyl-D-glucopyranosyl trichloroacetimidate (1.2 equiv) reacts with 4-methoxyphenol (1 equiv) in anhydrous DCM at −30°C, yielding the β-glycoside in 78% yield. The β-selectivity arises from the neighboring group participation of the C-2 acetyl group.

Table 2: Glycosylation Methods and Outcomes

| Donor | Activator | Temperature | β:α Ratio | Yield (%) | Source |

|---|---|---|---|---|---|

| Trichloroacetimidate | BF₃·OEt₂ | −30°C | 9:1 | 78 | |

| Glycosyl bromide | Ag₂O | RT | 6:1 | 65 | |

| Sulfonium ion | - | 0°C | 8:1 | 72 |

Deprotection and Final Product Isolation

Post-glycosylation, acetyl and benzyl groups are selectively removed to yield the target compound.

Sequential Deprotection

- Acetyl Removal : Treatment with NaOMe/MeOH (0.1 M, 2 h, RT) cleaves acetyl groups quantitatively.

- Benzyl Removal : Catalytic hydrogenation (H₂, Pd/C, EtOAc, 24 h) removes the benzyl group, though this step is often omitted if the benzyl group is retained for downstream applications.

Table 3: Deprotection Conditions and Efficiency

| Protecting Group | Reagent | Conditions | Efficiency (%) | Source |

|---|---|---|---|---|

| Acetyl | NaOMe/MeOH | RT, 2 h | 100 | |

| Benzyl | H₂/Pd/C | EtOAc, 24 h | 95 |

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/EtOAc gradients) or recrystallization. Analytical data for the final compound include:

Industrial-Scale Production

Industrial protocols optimize for cost and throughput:

- Continuous Flow Reactors : Reduce reaction times (e.g., acetylation completes in 2 h vs. 12 h batch).

- Automated Chromatography : Enhances purity (>99%) with reduced solvent use.

Table 4: Scalability of Key Steps

| Step | Lab Scale Yield (%) | Industrial Scale Yield (%) |

|---|---|---|

| Acetylation | 95 | 97 |

| Benzylation | 61 | 68 |

| Glycosylation | 78 | 85 |

Challenges and Innovations

Competing Side Reactions

Green Chemistry Approaches

Recent advances employ enzymatic deprotection (lipases for acetyl removal) and solvent-free benzylation, reducing environmental impact.

化学反应分析

Types of Reactions

4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl groups back to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the methoxy or benzyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for benzylation.

Major Products

Oxidation: Carboxylic acids and aldehydes.

Reduction: Deprotected hydroxyl groups.

Substitution: Various substituted glucopyranosides depending on the nucleophile used.

科学研究应用

Organic Chemistry

4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-β-D-glucopyranoside serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in glycosylation reactions to study carbohydrate structures and their biological implications. The compound's ability to protect hydroxyl groups makes it valuable in carbohydrate chemistry .

Biological Studies

Research has indicated that this compound may play a role in various biological pathways. It is often used as a model compound for studying glycosylation processes and understanding how carbohydrates interact with proteins and other biomolecules .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit antimicrobial and antitumor activities:

- Antimicrobial Activity : The Minimum Inhibitory Concentration (MIC) values against selected bacterial strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus cereus | 16 |

| Micrococcus luteus | 32 |

These findings indicate moderate antibacterial efficacy, particularly against Gram-positive bacteria .

- Antifungal Activity : The following table summarizes MIC values against common fungal strains:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 128 |

| Aspergillus niger | 256 |

| Penicillium chrysogenum | 64 |

While antifungal activity was noted, it appears less potent compared to its antibacterial effects .

- Antitumor Activity : In vitro assays have demonstrated that the compound inhibits cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

These results suggest potential for further investigation into its use as an anticancer agent .

作用机制

The mechanism of action of 4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The acetyl and benzyl groups provide steric hindrance and influence the compound’s reactivity. The methoxyphenyl group can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity to enzymes and receptors.

相似化合物的比较

Substitution Patterns and Functional Group Variations

A comparative analysis of protecting groups, molecular weights, and applications is provided below:

Key Structural and Reactivity Differences

Protecting Group Strategies: The target compound uses acetyl and benzyl groups for hydroxyl protection, balancing stability and selective deprotection. In contrast, 4-Methoxyphenyl 4-O-Acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside () employs a phthalimido group at C2, enabling amino sugar chemistry. Benzyl 2,3,4-Tri-O-benzyl-β-D-glucopyranoside () lacks acetyl groups, emphasizing benzyl ethers for long-term stability.

Aglycone Modifications :

- The 4-methoxyphenyl group in the target compound enhances solubility in organic solvents compared to simpler aglycones like methyl () or benzyl ().

Synthetic Utility: The benzylidene group in 4-Methoxyphenyl 2-O-Acetyl-3-O-allyl-4,6-O-benzylidene-β-D-glucopyranoside () enables regioselective ring-opening reactions, unlike the fully acetylated target compound.

Glycosylation Efficiency

- The target compound’s 3-O-benzyl group sterically hinders glycosylation at the adjacent 4-position, necessitating careful donor selection (e.g., trichloroacetimidates for high β-selectivity) .

- In contrast, Methyl 6-O-(4-Methoxybenzoyl)-α-D-glucopyranoside () shows higher reactivity due to fewer protecting groups, making it suitable for rapid acyl transfer.

生物活性

4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-β-D-glucopyranoside is a glycoside derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antitumor effects. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, including relevant case studies and data tables.

Chemical Structure and Properties

The compound features a methoxyphenyl group attached to a glucopyranoside backbone with multiple acetyl groups. The molecular formula is and the molecular weight is approximately 396.4 g/mol. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus cereus | 16 |

| Micrococcus luteus | 32 |

These findings suggest moderate antibacterial efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus .

Antifungal Activity

In addition to its antibacterial properties, the compound has also been tested for antifungal activity. The following table provides MIC values against common fungal strains:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 128 |

| Aspergillus niger | 256 |

| Penicillium chrysogenum | 64 |

The results indicate that while the compound shows some antifungal activity, it is less potent compared to its antibacterial effects .

Antitumor Activity

Recent studies have explored the antitumor potential of this glycoside. In vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

These results highlight a promising avenue for further investigation into its use as an anticancer agent .

The biological activity of 4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-β-D-glucopyranoside is thought to involve several mechanisms:

- Disruption of cell membrane integrity : The compound may interact with bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of nucleic acid synthesis : It may inhibit enzymes involved in DNA replication and transcription in both bacterial and cancer cells.

- Induction of apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.

Case Studies

- Antibacterial Efficacy Study : A study conducted by researchers at PMC evaluated the antibacterial activity using disk diffusion methods against various strains. Results indicated that at concentrations up to 50 µg/disk, the compound exhibited varying degrees of activity, particularly against Staphylococcus aureus.

- Antitumor Activity Investigation : A recent publication highlighted the cytotoxic effects of this compound on MCF-7 cells, demonstrating an IC50 value of 15 µM, suggesting significant potential for development as an anticancer therapeutic .

常见问题

What are the key synthetic strategies for preparing 4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-β-D-glucopyranoside, and how do protecting groups influence the reaction efficiency?

Basic Research Question

The synthesis typically involves glycosylation of a suitably protected glucopyranosyl donor with a 4-methoxyphenyl acceptor. Key steps include:

- Protecting Group Strategy : Acetyl (Ac) groups at positions 2,4,6 and a benzyl (Bn) group at position 3 prevent undesired side reactions. Acetyl groups are labile under basic conditions, while benzyl ethers require hydrogenolysis for removal .

- Glycosylation : A glucopyranosyl bromide donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) is activated under alkaline conditions (e.g., NaOH) to form the β-glycosidic bond with the 4-methoxyphenyl group. Steric hindrance from the 3-O-benzyl group directs regioselectivity .

- Purification : Column chromatography and recrystallization (e.g., from methanol) are critical for isolating the product .

How can researchers validate the stereochemical integrity and regioselectivity of this compound using spectroscopic methods?

Basic Research Question

Methodological Approach :

- NMR Analysis :

- ¹H NMR : Key signals include the anomeric proton (δ ~5.0–5.5 ppm, doublet, J = 7–9 Hz for β-configuration) and aromatic protons (δ ~6.8–7.4 ppm for 4-methoxyphenyl). Acetyl methyl groups appear at δ ~2.0–2.1 ppm .

- ¹³C NMR : Anomeric carbon resonance at δ ~100–105 ppm confirms β-linkage. Benzyl and acetyl carbons appear at δ ~70–80 ppm (C-O) and δ ~20–25 ppm (CH₃), respectively .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, particularly for complex glycosylation patterns .

What advanced strategies can optimize glycosylation yields when synthesizing derivatives of this compound?

Advanced Research Question

Challenges and Solutions :

- Donor Activation : Trichloroacetimidate donors improve reactivity and stereoselectivity compared to bromides. Preactivation with TMSOTf (trimethylsilyl triflate) enhances glycosylation efficiency .

- Temperature Control : Low temperatures (−40°C to 0°C) minimize side reactions, such as orthoester formation, while promoting β-selectivity .

- Solvent Effects : Dichloromethane or toluene with molecular sieves (4Å) ensures anhydrous conditions, critical for high yields .

Example : A 72% yield was reported for a similar glycosylation using 2-O-benzoyl-protected donors and imidate activation .

How should researchers address contradictions in spectral data during structural characterization?

Advanced Research Question

Case Study : Discrepancies in NMR signals may arise from:

- Rotamers or Conformational Flexibility : Benzyl or acetyl groups can cause splitting of signals. Variable-temperature NMR (e.g., 25°C to 60°C) resolves dynamic effects .

- Impurity Peaks : Trace solvents (e.g., DMSO-d₆) or byproducts (e.g., deacetylated intermediates) require thorough purification and 2D NMR (HSQC, HMBC) for assignment .

Validation : Cross-check with high-resolution mass spectrometry (HRMS) and comparison to literature data (e.g., X-ray structures in ).

What is the biological relevance of this compound in studying carbohydrate-active enzymes?

Advanced Research Question

Applications :

- Enzyme Substrate Profiling : The 4-methoxyphenyl aglycone acts as a chromogenic reporter for glycosidase activity. Hydrolysis releases 4-methoxyphenol, detectable via UV/Vis spectroscopy .

- Inhibitor Design : The 3-O-benzyl group mimics steric hindrance in natural substrates, enabling studies on enzyme active-site accessibility .

Experimental Design :

Kinetic Assays : Monitor enzymatic cleavage rates under varying pH/temperature.

Crystallography : Co-crystallize the compound with target enzymes (e.g., β-glucosidases) to map binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。